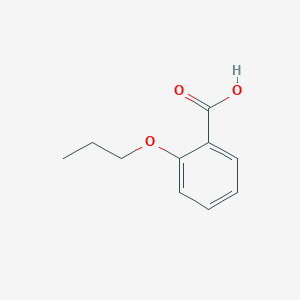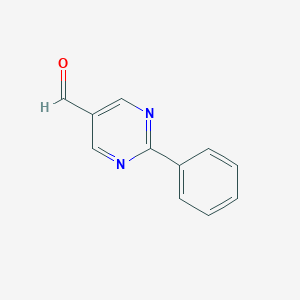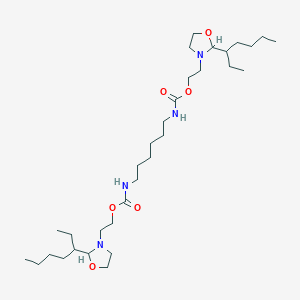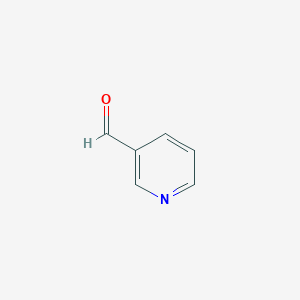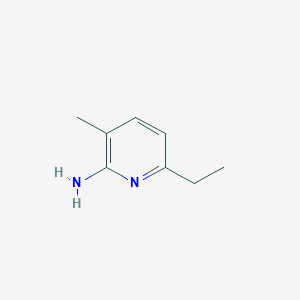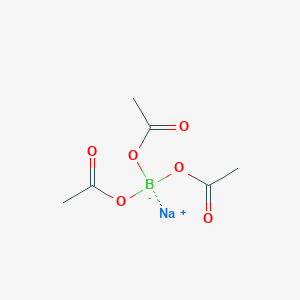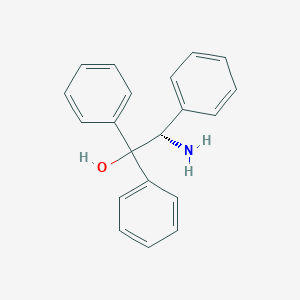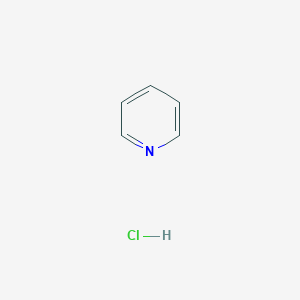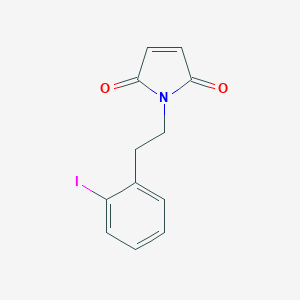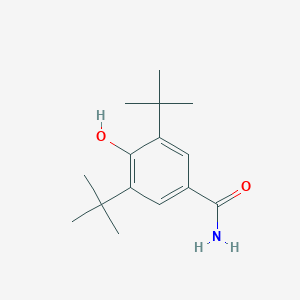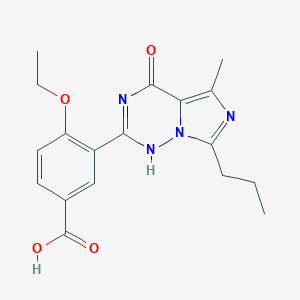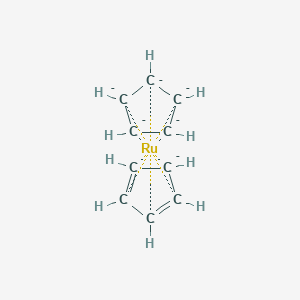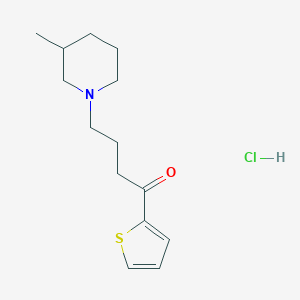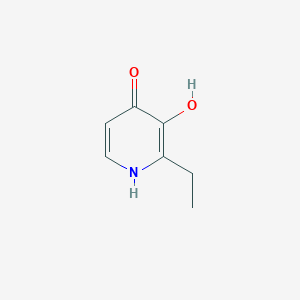
2-ethyl-3-hydroxypyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-3-hydroxypyridin-4(1H)-one, also known as deferiprone, is a chelating agent that is used to treat iron overload disorders such as thalassemia and sickle cell anemia. It was first synthesized in the 1980s and has since been approved for use in many countries around the world.
作用機序
Deferiprone works by binding to iron ions in the body, forming a complex that is then excreted in the urine. It has a high affinity for iron ions and is able to remove excess iron from the body more effectively than other chelating agents such as deferoxamine. Deferiprone has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
生化学的および生理学的効果
The use of 2-ethyl-3-hydroxypyridin-4(1H)-one has been shown to reduce iron overload in patients with thalassemia and sickle cell anemia. It has also been shown to improve cardiac function and reduce oxidative stress in these patients. In addition, studies have suggested that 2-ethyl-3-hydroxypyridin-4(1H)-one may have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using 2-ethyl-3-hydroxypyridin-4(1H)-one in lab experiments is its high affinity for iron ions, which allows for efficient removal of excess iron from cells or tissues. However, one limitation is that it may also chelate other metal ions, which could interfere with the results of certain experiments.
将来の方向性
There are many potential future directions for research on 2-ethyl-3-hydroxypyridin-4(1H)-one. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Other potential directions include exploring its use in treating other diseases such as Friedreich's ataxia, and investigating its antioxidant properties in more detail. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-ethyl-3-hydroxypyridin-4(1H)-one and its potential limitations in lab experiments.
合成法
The synthesis of 2-ethyl-3-hydroxypyridin-4(1H)-one involves the condensation of 2-acetylpyridine with ethyl acetate in the presence of a base such as sodium ethoxide. The resulting product is then hydrolyzed to yield 2-ethyl-3-hydroxypyridin-4(1H)-one. This synthesis method has been well-established and is widely used in the pharmaceutical industry.
科学的研究の応用
2-ethyl-3-hydroxypyridin-4(1H)-one has been extensively studied for its ability to chelate iron ions in the body. It has been shown to be effective in reducing iron overload in patients with thalassemia and sickle cell anemia. In addition, it has been studied for its potential use in treating other diseases such as Alzheimer's disease, Parkinson's disease, and Friedreich's ataxia.
特性
CAS番号 |
125757-81-5 |
|---|---|
製品名 |
2-ethyl-3-hydroxypyridin-4(1H)-one |
分子式 |
C7H9NO2 |
分子量 |
139.15 g/mol |
IUPAC名 |
2-ethyl-3-hydroxy-1H-pyridin-4-one |
InChI |
InChI=1S/C7H9NO2/c1-2-5-7(10)6(9)3-4-8-5/h3-4,10H,2H2,1H3,(H,8,9) |
InChIキー |
ZCSPHZQZAPBTHT-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)C=CN1)O |
正規SMILES |
CCC1=C(C(=O)C=CN1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



